N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chromene core and a carboxamide group attached to a 2,6-diethylphenyl moiety
Mechanism of Action
Target of Action
N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been found to have herbicidal properties . The primary targets of this compound are likely to be similar to those of related compounds, such as butachlor . Butachlor is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes , which are essential for early plant development .
Mode of Action
It is likely to interact with its targets by binding to the active sites of enzymes involved in the biosynthesis of vlcfas . This binding could inhibit the function of these enzymes, leading to a disruption in the biosynthesis of VLCFAs and thus inhibiting plant growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the biosynthesis of VLCFAs . The inhibition of these pathways could lead to a disruption in the normal growth and development of plants . Additionally, certain microorganisms, such as Mycobacterium sp. J7A, can degrade butachlor, a related compound, to accumulate 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) and grow slightly on it .
Pharmacokinetics
Based on the properties of related compounds, it is likely to be absorbed, distributed, metabolized, and excreted in a manner similar to other chloroacetanilide herbicides
Result of Action
The result of the action of this compound is the inhibition of plant growth . By disrupting the biosynthesis of VLCFAs, this compound prevents the normal development of plants, making it an effective herbicide .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the presence of certain microorganisms in the soil can lead to the degradation of this compound . Additionally, factors such as soil pH, temperature, and moisture content could also affect the action and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2,6-diethylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Comparison with Similar Compounds
Similar Compounds
3,7-Dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: A compound with similar structural features but different substituents, used as a pesticide.
N-(2,6-Dimethylphenyl)thiourea: Another related compound with a thiourea group, used in various chemical applications.
Uniqueness
N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core and a 2,6-diethylphenyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-13-9-7-10-14(4-2)18(13)21-19(22)16-12-15-8-5-6-11-17(15)24-20(16)23/h5-12H,3-4H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEBHACDPMFKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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